molecular formula C14H19BN2O2 B15155162 5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole

5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole

Cat. No.: B15155162
M. Wt: 258.13 g/mol
InChI Key: CAVYHHLEQLNYAB-UHFFFAOYSA-N
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Description

5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole is a compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, materials science, and medicinal chemistry. The presence of the boron atom in the structure imparts unique chemical properties, making it a valuable building block in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole typically involves the borylation of an indazole derivative. One common method is the palladium-catalyzed cross-coupling reaction between an indazole halide and bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can produce various substituted indazole derivatives .

Scientific Research Applications

5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxy-1,3-dihydro-2,1-benzoxaborole: Known for its ability to bind to saccharides and bioactivity.

    Tavaborole: An FDA-approved antifungal medication.

    Vaborbactam: A non-β-lactam β-lactamase inhibitor used in combination with meropenem.

Uniqueness

5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole is unique due to its specific indazole core structure combined with the boron-containing dioxaborolane moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C14H19BN2O2

Molecular Weight

258.13 g/mol

IUPAC Name

5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

InChI

InChI=1S/C14H19BN2O2/c1-9-6-10-8-16-17-12(10)7-11(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17)

InChI Key

CAVYHHLEQLNYAB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2C)C=NN3

Origin of Product

United States

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